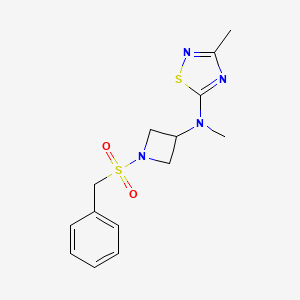

![molecular formula C14H14N6 B6457954 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine CAS No. 2549041-19-0](/img/structure/B6457954.png)

6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Synthesis Analysis

The synthesis of pyridine and pyrrolidine derivatives has been widely studied. For instance, pyridine derivatives have been synthesized using various methods, including the Chichibabin synthesis, which involves the reaction of acetaldehyde and ammonia . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized and carries a lone pair of electrons. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. The nitrogen in pyrrolidine is also sp3 hybridized .Chemical Reactions Analysis

Pyridine and pyrrolidine can undergo a variety of chemical reactions. Pyridine can act as a base, nucleophile, or ligand in various reactions . Pyrrolidine can undergo reactions such as ring-opening, oxidation, and functionalization .Physical And Chemical Properties Analysis

Pyridine is a colorless liquid with a distinct, unpleasant fish-like odor. It is miscible with water and most organic solvents . Pyrrolidine is a colorless liquid with an ammonia-like odor, and it is also miscible with water .Wissenschaftliche Forschungsanwendungen

Drug Discovery

The pyrrolidine ring, which is a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds can modify the pharmacokinetic profile, making them potential candidates for the treatment of conditions related to androgen receptors .

Anti-tubercular Agents

Substituted pyridine derivatives, similar to the compound , have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . This suggests that “6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine” could potentially have applications in the treatment of tuberculosis.

Treatment of Hyperglycemia and Related Conditions

Compounds with a similar structure have shown efficacy in reducing blood glucose levels . Therefore, “6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine” may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Room Temperature Phosphorescence (RTP)

Organic RTP applications in several fields such as bioimaging, anti-counterfeiting, catalysis, and displays are emerging . Given the structural similarity, “6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine” could potentially be explored for similar applications.

Wirkmechanismus

- Unfortunately, specific information about the exact targets for “6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine” is not readily available in the literature I accessed .

- For instance, similar pyrrolidine derivatives have been reported to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(3-pyridin-2-ylpyrrolidin-1-yl)-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6/c1-2-5-15-11(3-1)10-4-6-20(7-10)14-12-13(17-8-16-12)18-9-19-14/h1-3,5,8-10H,4,6-7H2,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLIHUNUILODSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457877.png)

![2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457879.png)

![2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride](/img/structure/B6457886.png)

![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide](/img/structure/B6457894.png)

![2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457903.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457905.png)

![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457919.png)

![6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6457931.png)

![2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6457944.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457948.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457949.png)

![6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline](/img/structure/B6457963.png)

![2-[3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyrimidine-4-carbonitrile](/img/structure/B6457968.png)